2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetylbenzamido group, and a benzyl substituent
Scientific Research Applications
2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and cancer.
Biological Research: This compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases .
Mode of Action
The compound interacts with its target, GRK2, by binding to the active site of the enzyme . This binding inhibits the kinase activity of GRK2, preventing it from phosphorylating GPCRs . As a result, the signaling pathways activated by these GPCRs are modulated .
Biochemical Pathways
The inhibition of GRK2 affects several biochemical pathways. GRK2 is known to regulate a variety of GPCRs, including those involved in cardiovascular function, inflammation, and pain perception . By inhibiting GRK2, this compound can potentially modulate these pathways and their downstream effects .
Pharmacokinetics
The compound’s pharmacokinetic properties would also be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of this compound’s action would be the modulation of signaling pathways controlled by GPCRs. This could result in changes in cellular responses to external signals, potentially leading to therapeutic effects depending on the specific GPCRs and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with GRK2 . Additionally, the presence of other molecules in the cellular environment, such as other proteins or drug molecules, could potentially influence the compound’s efficacy by competing for binding to GRK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Acetylation: The acetylbenzamido group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Final Coupling and Hydrochloride Formation: The final coupling step involves the reaction of the intermediate with the appropriate amine, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Similar in structure and function to clopidogrel, used to reduce the risk of stroke.
Prasugrel: A more potent thienopyridine derivative used in the prevention of thrombotic cardiovascular events.
Uniqueness
2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is unique due to its specific structural features, such as the acetylbenzamido group and the benzyl substituent, which may confer distinct biological activities and pharmacological properties compared to other thienopyridine derivatives.
Properties
IUPAC Name |
2-[(4-acetylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S.ClH/c1-15(28)17-7-9-18(10-8-17)23(30)26-24-21(22(25)29)19-11-12-27(14-20(19)31-24)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUSHBSYQSOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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